molecular formula C7H8BrNO2S B2525082 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine CAS No. 1104451-37-7

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Cat. No.: B2525082
CAS No.: 1104451-37-7
M. Wt: 250.11
InChI Key: QASCEOWFAKTDDI-UHFFFAOYSA-N
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Scientific Research Applications

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine are currently unknown. , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that this compound could potentially be involved in similar reactions, affecting the biochemical pathways related to carbon–carbon bond formation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s potential involvement in Suzuki–Miyaura cross-coupling reactions , it may play a role in the formation of carbon–carbon bonds, which are fundamental to the structure and function of many biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine typically involves the bromination of 2-methyl-6-(methylsulfonyl)pyridine. One common method includes the use of bromotrimethylsilane as a brominating agent . Another approach involves the oxidation of 3-methyl-2-(methylsulfonyl)pyridine using m-chloroperbenzoic acid (m-CPBA) followed by bromination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to sulfone derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include sulfone derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-2-methyl-6-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASCEOWFAKTDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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